![molecular formula C7H8ClN3S B13935654 4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine CAS No. 1417287-45-6](/img/structure/B13935654.png)
4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps starting from readily available precursors. One common method involves the cyclization of intermediates derived from pyrimidine derivatives. For example, the preparation can start with ethyl 2-cyano-4,4-dimethoxybutanoate, which undergoes a series of reactions including nucleophilic substitution, cyclization, and chlorination to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of efficient catalysts, controlled reaction temperatures, and solvent systems that facilitate the desired transformations .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be displaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Cross-Coupling: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminopyrimidine derivative .
Aplicaciones Científicas De Investigación
4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is used in various scientific research applications, including:
Medicinal Chemistry: As a building block in the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: Investigating its potential as an anticancer or antimicrobial agent.
Chemical Synthesis: Serving as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-methylthiopyrimidine: Shares a similar core structure but lacks the fused pyrrolo ring.
4-Chloro-5-methoxy-2-(methylthio)pyrimidine: Contains a methoxy group instead of a fused ring.
Uniqueness
4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is unique due to its fused pyrrolo[2,3-d]pyrimidine structure, which imparts distinct chemical and biological properties compared to its simpler pyrimidine analogs. This structural feature can enhance its binding affinity and specificity towards certain biological targets, making it a valuable scaffold in drug discovery .
Propiedades
Número CAS |
1417287-45-6 |
|---|---|
Fórmula molecular |
C7H8ClN3S |
Peso molecular |
201.68 g/mol |
Nombre IUPAC |
4-chloro-2-methylsulfanyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H8ClN3S/c1-12-7-10-5(8)4-2-3-9-6(4)11-7/h2-3H2,1H3,(H,9,10,11) |
Clave InChI |
CGTPLOCLOYMVRO-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=C(CCN2)C(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


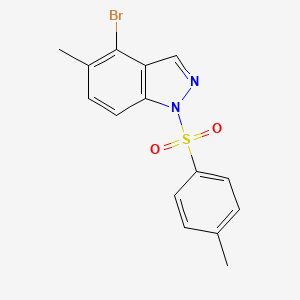
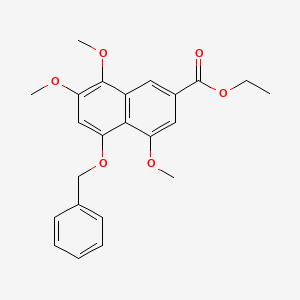

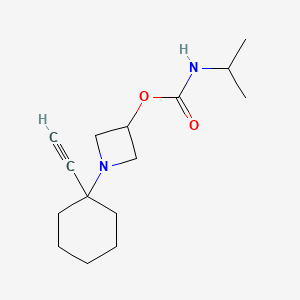
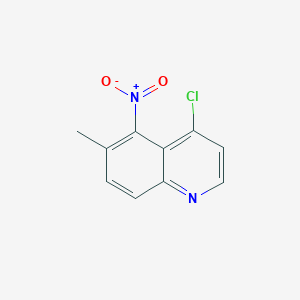
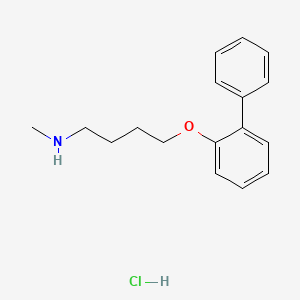
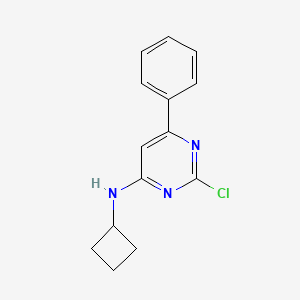
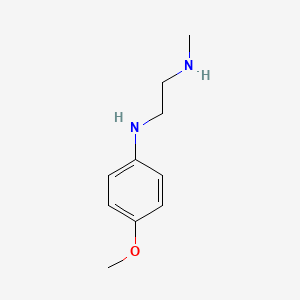
![1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL]ethanone](/img/structure/B13935626.png)
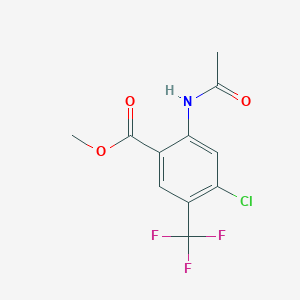
![4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine](/img/structure/B13935637.png)
![3-(5-[5-Nitro-thiophen-2-yl]-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13935647.png)
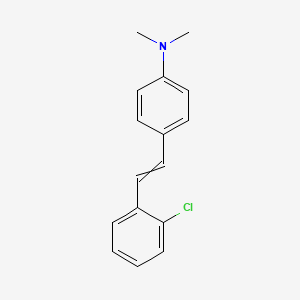
![7-chloro-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13935662.png)
